molecular formula C6H7NO4 B12963336 Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate CAS No. 855747-04-5

Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate

Katalognummer: B12963336
CAS-Nummer: 855747-04-5
Molekulargewicht: 157.12 g/mol
InChI-Schlüssel: JCQRJDVCGVVSSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include hydroxylated derivatives, substituted isoxazoles, and various functionalized compounds that retain the isoxazole core .

Wirkmechanismus

The mechanism of action of ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other fields .

Eigenschaften

CAS-Nummer

855747-04-5

Molekularformel

C6H7NO4

Molekulargewicht

157.12 g/mol

IUPAC-Name

ethyl 4-oxo-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)5-4(8)3-11-7-5/h2-3H2,1H3

InChI-Schlüssel

JCQRJDVCGVVSSL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.